molecular formula C16H23N3O3 B14395780 N-(3-{[4-(Dimethylamino)-4-oxobutyl]amino}-3-oxopropyl)benzamide CAS No. 87639-94-9

N-(3-{[4-(Dimethylamino)-4-oxobutyl]amino}-3-oxopropyl)benzamide

Cat. No.: B14395780
CAS No.: 87639-94-9
M. Wt: 305.37 g/mol
InChI Key: XSTMLJNYRJQPAC-UHFFFAOYSA-N
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Description

N-(3-{[4-(Dimethylamino)-4-oxobutyl]amino}-3-oxopropyl)benzamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a benzamide core with a dimethylamino group and an oxobutyl group, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{[4-(Dimethylamino)-4-oxobutyl]amino}-3-oxopropyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain consistent quality. The process might include steps such as solvent extraction, crystallization, and purification to achieve the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-{[4-(Dimethylamino)-4-oxobutyl]amino}-3-oxopropyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions mentioned above often require specific reagents and conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(3-{[4-(Dimethylamino)-4-oxobutyl]amino}-3-oxopropyl)benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(3-{[4-(Dimethylamino)-4-oxobutyl]amino}-3-oxopropyl)benzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • **4-[4-(Dimethylamino)-1-oxobut-2-enyl]amino]-N-[3-[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide
  • Other benzamides: Compounds with similar benzamide cores but different substituents.

Uniqueness

N-(3-{[4-(Dimethylamino)-4-oxobutyl]amino}-3-oxopropyl)benzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

CAS No.

87639-94-9

Molecular Formula

C16H23N3O3

Molecular Weight

305.37 g/mol

IUPAC Name

N-[3-[[4-(dimethylamino)-4-oxobutyl]amino]-3-oxopropyl]benzamide

InChI

InChI=1S/C16H23N3O3/c1-19(2)15(21)9-6-11-17-14(20)10-12-18-16(22)13-7-4-3-5-8-13/h3-5,7-8H,6,9-12H2,1-2H3,(H,17,20)(H,18,22)

InChI Key

XSTMLJNYRJQPAC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CCCNC(=O)CCNC(=O)C1=CC=CC=C1

Origin of Product

United States

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